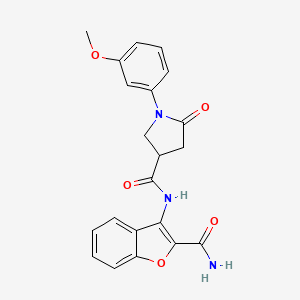![molecular formula C12H13N3O2S B6495459 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide CAS No. 1351590-28-7](/img/structure/B6495459.png)
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide, also known as 6-ethoxy-2-methylthiopyridazin-3-carboxamide, is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential medicinal properties, as well as its ability to interact with various biological and physiological systems.
科学的研究の応用
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide has been studied extensively for its potential medicinal properties, as well as its ability to interact with various biological and physiological systems. It has been shown to have anticonvulsant and antidepressant effects in animal models, and has been studied for its potential to treat a variety of neurological disorders. Additionally, it has been studied for its potential to inhibit the growth of cancer cells in vitro, and its ability to protect cells from oxidative stress. It has also been studied for its potential as an anti-inflammatory agent, and its ability to modulate the immune system.
作用機序
The exact mechanism of action of 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT3 receptor, which is known to be involved in the regulation of mood, anxiety, and pain. Additionally, it is believed to act as an antagonist of the GABA-A receptor, which is known to be involved in the regulation of anxiety and seizure activity. The compound is also thought to modulate the activity of the glutamate receptor, which is known to be involved in the regulation of memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the serotonin 5-HT3 receptor, the GABA-A receptor, and the glutamate receptor. It has also been shown to have anticonvulsant and antidepressant effects in animal models, and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to protect cells from oxidative stress, act as an anti-inflammatory agent, and modulate the immune system.
実験室実験の利点と制限
The use of 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be synthesized in a few different ways.
One limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood. Additionally, the compound has not yet been tested in clinical trials and its safety in humans has not been established.
将来の方向性
There are a number of potential future directions for 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide. One potential direction is to further explore its potential as an anticonvulsant and antidepressant agent. Additionally, further research could be done to investigate the compound’s potential to inhibit the growth of cancer cells in vitro. Additionally, further research could be done to investigate the compound’s potential to act as an anti-inflammatory agent and modulate the immune system. Finally, further research could be done to investigate the compound’s potential to protect cells from oxidative stress.
合成法
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide can be synthesized in a few different ways. The most common method is through the condensation of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and yields the desired product in high yields. Other methods of synthesis include the condensation of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of an acid catalyst, the reaction of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of an alkali catalyst, and the reaction of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of a base catalyst.
特性
IUPAC Name |
6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11-6-5-10(14-15-11)12(16)13-8-9-4-3-7-18-9/h3-7H,2,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQCZQSJSIBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6495376.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate](/img/structure/B6495383.png)
![methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate](/img/structure/B6495386.png)
![1-(3-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B6495395.png)
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6495401.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6495422.png)
![N-[(4-fluorophenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495429.png)
![N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495435.png)
![3-(3-chlorophenyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6495443.png)
![N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495447.png)
![N-(2,4-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495455.png)
![N-(2-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495458.png)
![2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6495475.png)